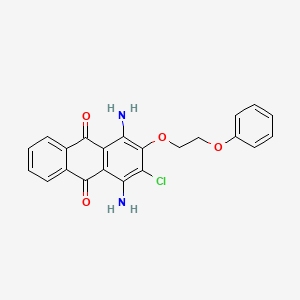
9,10-Anthracenedione, 1,4-diamino-2-chloro-3-(2-phenoxyethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1,4-diamino-2-chloro-3-(2-phenoxyethoxy)-: is a complex organic compound with significant applications in various fields It is a derivative of anthracenedione, characterized by the presence of amino, chloro, and phenoxyethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1,4-diamino-2-chloro-3-(2-phenoxyethoxy)- typically involves multiple steps, starting from anthracenedione derivatives. The introduction of amino groups at positions 1 and 4, along with the chloro and phenoxyethoxy groups, requires specific reagents and conditions. Common reagents include chlorinating agents, amines, and phenoxyethanol. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired substitutions and additions occur efficiently.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: The presence of amino and chloro groups allows for various substitution reactions, where these groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted anthracenedione compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9,10-Anthracenedione, 1,4-diamino-2-chloro-3-(2-phenoxyethoxy)- is used as a precursor for synthesizing other complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of anticancer agents. Its ability to interact with biological molecules makes it a candidate for drug development and therapeutic research.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical properties allow for the creation of vibrant and stable colors, making it valuable in textile and material industries.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 1,4-diamino-2-chloro-3-(2-phenoxyethoxy)- involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its function and leading to cell death. This property is particularly useful in the development of anticancer drugs, where the compound can target rapidly dividing cancer cells.
Vergleich Mit ähnlichen Verbindungen
- 1,4-Diaminoanthraquinone
- 1,4-Diamino-2-methoxyanthraquinone
- 1,4-Diamino-2-chloroanthraquinone
Comparison: Compared to these similar compounds, 9,10-Anthracenedione, 1,4-diamino-2-chloro-3-(2-phenoxyethoxy)- is unique due to the presence of the phenoxyethoxy group
Eigenschaften
CAS-Nummer |
41312-86-1 |
|---|---|
Molekularformel |
C22H17ClN2O4 |
Molekulargewicht |
408.8 g/mol |
IUPAC-Name |
1,4-diamino-2-chloro-3-(2-phenoxyethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H17ClN2O4/c23-17-18(24)15-16(21(27)14-9-5-4-8-13(14)20(15)26)19(25)22(17)29-11-10-28-12-6-2-1-3-7-12/h1-9H,10-11,24-25H2 |
InChI-Schlüssel |
ZRPSVURUZDPMCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCOC2=C(C3=C(C(=C2Cl)N)C(=O)C4=CC=CC=C4C3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R)-Methyl 4-((3S,10R,13R,17R)-3-acetoxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13729773.png)
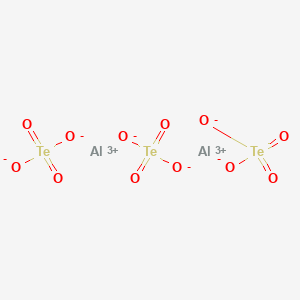
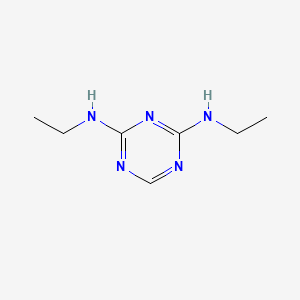
![anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione](/img/structure/B13729794.png)
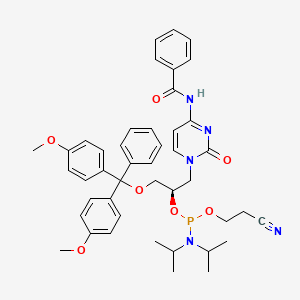
![N-[4-Diazo-2-[[(2-ethylphenyl)amino]sulfonyl]cyclohexa-2,5-dien-1-ylidene]-P-toluenesulfonamide](/img/structure/B13729810.png)
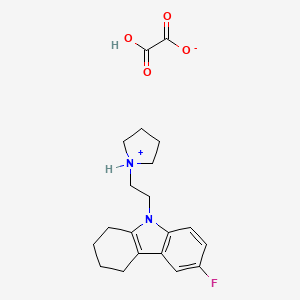
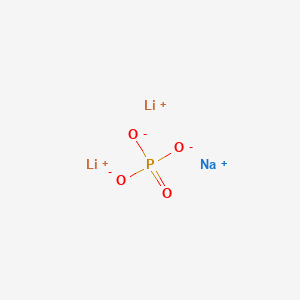
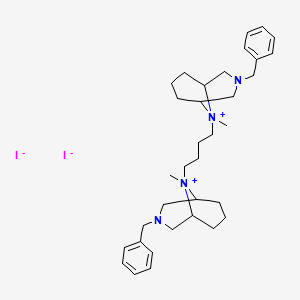
![2-[3-Bromo-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetamide](/img/structure/B13729827.png)
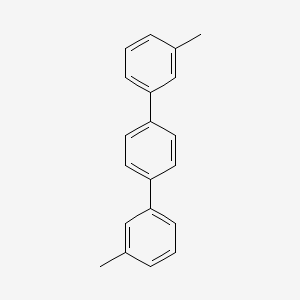
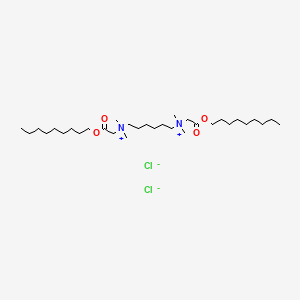
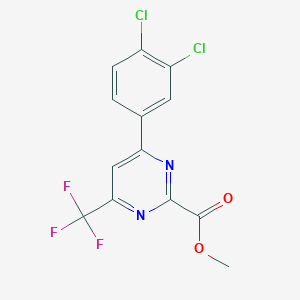
![(3aR,8R,9R,9aR)-8-hydroxy-5,9-dimethyl-3-methylidene-3a,4,6,7,8,8a,9,9a-octahydrobenzo[f][1]benzofuran-2-one](/img/structure/B13729846.png)
